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molecular formula C12H16N2O3 B8298548 [(3-Amino-benzoyl)-methyl-amino]-acetic acid ethyl ester

[(3-Amino-benzoyl)-methyl-amino]-acetic acid ethyl ester

Cat. No. B8298548
M. Wt: 236.27 g/mol
InChI Key: MITKOHWGMPXBHC-UHFFFAOYSA-N
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Patent
US06479531B1

Procedure details

3-Nitro-benzoic acid was reacted with sarcosine ethyl hydrochloride and the resulting [(3-nitro-benzoyl)-methyl-amino]-acetic acid ethyl ester was hydrogenated to afford [(3-amino-benzoyl)-methyl-amino]-acetic acid ethyl ester. This was reacted with 5-(2-adamantan-1-yl-ethyl)-2-cyclohexyl-1H-imidazole-4-carboxylic acid (Example 252) according to the procedure of Example 20, step d. The ethyl ester was hydrolysed using the same procedure as in Example 247, step b to afford the title compound. 1H NMR (300 MHz, d6-DMSO) 10.79 (1H, br s), 7.83 (2H, m), 7.44 (1H, m), 7.14 and 7.01 (1H, 2×m), 4.15 and 3.97 (2H, 2×s), 2.94 (6H, m), 2.03-1.25 (27H, m). The acid was converted to the N-methyl-D-glucamine salt and lyophilised from water/dioxan. Found: C, 60.14; H, 8.24; N, 8.97%. C39H59N5O9.2.0 mols H2O requires: C, 60.21; H, 8.16, N 9.00%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sarcosine ethyl hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O.C(Cl)C.N(CC(O)=O)C.[CH2:22]([O:24][C:25](=[O:40])[CH2:26][N:27]([C:29](=[O:39])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([N+:36]([O-])=O)[CH:31]=1)[CH3:28])[CH3:23]>>[CH2:22]([O:24][C:25](=[O:40])[CH2:26][N:27]([C:29](=[O:39])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([NH2:36])[CH:31]=1)[CH3:28])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
sarcosine ethyl hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl.N(C)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN(C)C(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN(C)C(C1=CC(=CC=C1)N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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